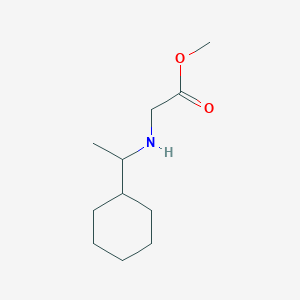![molecular formula C8H13BrO2 B13476240 9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13476240.png)
9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Bromomethyl)-5,8-dioxaspiro[35]nonane is a spirocyclic compound that features a unique structure with a bromomethyl group attached to a dioxaspiro nonane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane typically involves the reaction of a suitable precursor with a brominating agent. One common method involves the use of a dioxaspiro nonane derivative, which is then subjected to bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thioether, or ether derivatives.
Oxidation: Formation of alcohols, aldehydes, or ketones.
Reduction: Formation of the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes to form new functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Bromomethyl)-5-oxaspiro[3.5]nonane
- 7-(Bromomethyl)-6-oxaspiro[3.5]nonane
- 2,2-Bis(bromomethyl)-7-phenyl-6,8-dioxaspiro[3.5]nonane
Uniqueness
9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of both bromomethyl and dioxaspiro groups. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.
Propiedades
Fórmula molecular |
C8H13BrO2 |
|---|---|
Peso molecular |
221.09 g/mol |
Nombre IUPAC |
9-(bromomethyl)-5,8-dioxaspiro[3.5]nonane |
InChI |
InChI=1S/C8H13BrO2/c9-6-7-8(2-1-3-8)11-5-4-10-7/h7H,1-6H2 |
Clave InChI |
GRHHKWLYQYBFMA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C(OCCO2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)


![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13476188.png)

![[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13476204.png)

![tert-butyl N-(1-{[2-(chloromethyl)prop-2-en-1-yl]oxy}-2-methylpropan-2-yl)carbamate](/img/structure/B13476206.png)
![tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate](/img/structure/B13476218.png)


